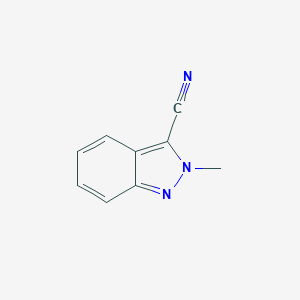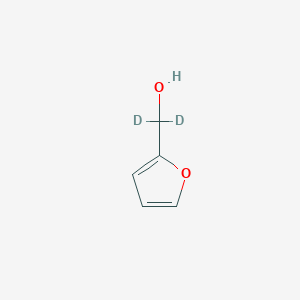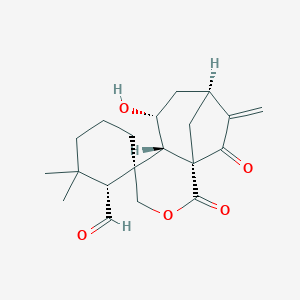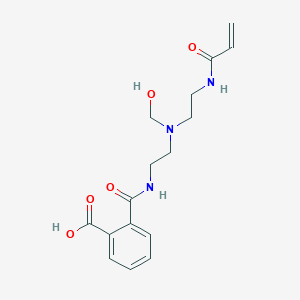
2-(((2-((Hydroxymethyl)(2-((1-oxoallyl)amino)ethyl)amino)ethyl)amino)carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-((Hydroxymethyl)(2-((1-oxoallyl)amino)ethyl)amino)ethyl)amino)carbonyl)benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as HAMC or N-(2-hydroxy-3-(2-(2-(2-((2-((1-oxoallyl)amino)ethyl)amino)-2-oxoethyl)amino)-2-oxoethyl)benzamido)acetic acid.
Aplicaciones Científicas De Investigación
2-(((2-((Hydroxymethyl)(2-((1-oxoallyl)amino)ethyl)amino)ethyl)amino)carbonyl)benzoic acid has been studied for its potential applications in the field of medicine. One of the main applications is its use as a drug delivery system. Due to its unique structure, this compound can be used to deliver drugs to specific target sites in the body. This can help to improve the efficacy of the drug and reduce side effects.
Mecanismo De Acción
The mechanism of action of 2-(((2-((Hydroxymethyl)(2-((1-oxoallyl)amino)ethyl)amino)ethyl)amino)carbonyl)benzoic acid is not fully understood. However, studies have shown that this compound can bind to certain receptors in the body, which can help to target specific cells or tissues. This binding can also help to improve the uptake of drugs into cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(((2-((Hydroxymethyl)(2-((1-oxoallyl)amino)ethyl)amino)ethyl)amino)carbonyl)benzoic acid can have a range of biochemical and physiological effects. These include the ability to reduce inflammation, improve wound healing, and enhance immune function. This compound has also been shown to have antioxidant properties, which can help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(((2-((Hydroxymethyl)(2-((1-oxoallyl)amino)ethyl)amino)ethyl)amino)carbonyl)benzoic acid in lab experiments is its ability to target specific cells or tissues. This can help to improve the accuracy of experiments and reduce the need for animal testing. However, one limitation is that this compound can be difficult and expensive to synthesize, which can limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research for 2-(((2-((Hydroxymethyl)(2-((1-oxoallyl)amino)ethyl)amino)ethyl)amino)carbonyl)benzoic acid. One area is the development of new drug delivery systems using this compound. Another area is the study of the compound's effects on various diseases, such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 2-(((2-((Hydroxymethyl)(2-((1-oxoallyl)amino)ethyl)amino)ethyl)amino)carbonyl)benzoic acid involves the reaction of N-(2-hydroxyethyl)-p-toluenesulfonamide with diethanolamine. This reaction results in the formation of N-(2-hydroxyethyl)-N-(2-hydroxy-3-(2-aminoethylamino)propyl)-p-toluenesulfonamide. Further reaction with ethyl chloroformate and 2-aminobenzoic acid leads to the formation of the final product, 2-(((2-((Hydroxymethyl)(2-((1-oxoallyl)amino)ethyl)amino)ethyl)amino)carbonyl)benzoic acid.
Propiedades
Número CAS |
100063-60-3 |
|---|---|
Nombre del producto |
2-(((2-((Hydroxymethyl)(2-((1-oxoallyl)amino)ethyl)amino)ethyl)amino)carbonyl)benzoic acid |
Fórmula molecular |
C16H21N3O5 |
Peso molecular |
335.35 g/mol |
Nombre IUPAC |
2-[2-[hydroxymethyl-[2-(prop-2-enoylamino)ethyl]amino]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C16H21N3O5/c1-2-14(21)17-7-9-19(11-20)10-8-18-15(22)12-5-3-4-6-13(12)16(23)24/h2-6,20H,1,7-11H2,(H,17,21)(H,18,22)(H,23,24) |
Clave InChI |
XOXLECXVXJHGCC-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NCCN(CCNC(=O)C1=CC=CC=C1C(=O)O)CO |
SMILES canónico |
C=CC(=O)NCCN(CCNC(=O)C1=CC=CC=C1C(=O)O)CO |
Otros números CAS |
100063-60-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



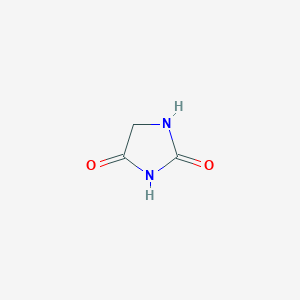




![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)

